molecular formula C12H10FNO3 B3073119 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid CAS No. 1017348-68-3

3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Cat. No.: B3073119
CAS No.: 1017348-68-3
M. Wt: 235.21 g/mol
InChI Key: QKVXXIHWVNWNHF-UHFFFAOYSA-N
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Description

3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. The presence of a fluorine atom in the quinolone structure enhances its biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-2-oxo-1,2-dihydroquinoline.

    Alkylation: The quinoline derivative is then alkylated with a suitable propanoic acid derivative under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired quinolone structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolone N-oxides.

    Reduction: Reduction reactions can convert the quinolone to its corresponding hydroquinoline derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinolone N-oxides.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances the binding affinity of the compound to the target enzymes, increasing its antibacterial efficacy.

Comparison with Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Norfloxacin: A fluoroquinolone used to treat urinary tract infections.

Uniqueness: 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones. The presence of the propanoic acid moiety may also influence its solubility and bioavailability.

Properties

IUPAC Name

3-(7-fluoro-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-9-3-1-7-5-8(2-4-11(15)16)12(17)14-10(7)6-9/h1,3,5-6H,2,4H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVXXIHWVNWNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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